

A Technical Guide to DSPE-PEG6-Mal: Commercial Availability, Purity Assessment, and Applications

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Compound of Interest

Compound Name: *DSPE-PEG6-Mal*

Cat. No.: *B11933068*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)6] (**DSPE-PEG6-Mal**), a critical component in the development of targeted drug delivery systems. This document outlines its commercial availability, purity specifications, and detailed experimental protocols for its characterization and application.

Commercial Suppliers and Purity Specifications

DSPE-PEG6-Mal is a heterobifunctional linker comprising a phospholipid (DSPE) anchor, a hydrophilic polyethylene glycol (PEG) spacer with six repeating units, and a reactive maleimide group. This structure allows for the stable incorporation into lipid-based nanoparticles, such as liposomes, while the maleimide group enables the covalent conjugation of thiol-containing molecules like peptides, antibodies, and other targeting ligands.^{[1][2]}

Several commercial suppliers offer **DSPE-PEG6-Mal**, generally with a purity specification of 95% or greater. While specific Certificates of Analysis providing precise purity and impurity profiles are best obtained directly from the vendors, the following table summarizes the publicly available information from prominent suppliers.

Supplier	Stated Purity	Molecular Formula	Molecular Weight (g/mol)	Storage Conditions
BroadPharm	—	C63H116N3O18 P	1234.6	-20°C[1]
Biopharma PEG	≥95%	C60H111N2O17 P	1163.5	-5°C, dry and protected from light[3]
MedKoo Biosciences	>95%	C60H111N2O17 P	1163.52	0 - 4°C (short term), -20°C (long term)[4]
Nanocs	>95%	—	—	-20°C
MedChemExpress	95.0%	C60H111N2O17 P	—	—

Note: Molecular formulas and weights may vary slightly between suppliers, potentially due to different salt forms or PEG polydispersity.

Quality Control and Purity Assessment: Experimental Protocols

Ensuring the purity and functional integrity of **DSPE-PEG6-Mal** is paramount for the successful development of reproducible and effective drug delivery systems. The following section details key experimental protocols for the comprehensive characterization of this critical reagent.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of **DSPE-PEG6-Mal**. The presence of the maleimide group can be verified by its characteristic proton signal.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of **DSPE-PEG6-Mal** in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- **Instrumentation:** Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Analysis:** The characteristic signal for the two protons of the maleimide ring typically appears as a singlet at approximately 6.7 ppm. The disappearance of this peak after reaction with a thiol-containing molecule confirms successful conjugation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **DSPE-PEG6-Mal** and detecting any impurities or degradation products. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed for detection due to the lack of a strong chromophore in the molecule.

Experimental Protocol:

- **Instrumentation:** A standard HPLC system equipped with a C18 column and an ELSD or CAD.
- **Mobile Phase:** A gradient of a non-polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) is typically used.
- **Sample Preparation:** Dissolve the **DSPE-PEG6-Mal** in the initial mobile phase or a suitable organic solvent.
- **Analysis:** Inject the sample and monitor the chromatogram for the main peak corresponding to **DSPE-PEG6-Mal** and any impurity peaks. The purity is calculated based on the relative peak areas.

Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used to confirm the molecular weight of the **DSPE-PEG6-Mal** and to assess its polydispersity.

Experimental Protocol:

- **Matrix Selection:** A suitable matrix, such as α -cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.
- **Sample Preparation:** Mix the **DSPE-PEG6-Mal** solution with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.
- **Data Analysis:** The resulting spectrum will show a distribution of peaks corresponding to the different PEG chain lengths, centered around the average molecular weight of the **DSPE-PEG6-Mal**.

Quantification of Maleimide Activity by Ellman's Assay

The reactivity of the maleimide group is critical for successful bioconjugation. Ellman's assay is a colorimetric method used to quantify the amount of active maleimide groups. This is an indirect assay where a known excess of a thiol-containing compound (e.g., cysteine) is reacted with the maleimide, and the remaining unreacted thiol is then quantified by reacting with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an absorbance maximum at 412 nm.

Experimental Protocol:

- **Reagents:**
 - **Reaction Buffer:** 0.1 M sodium phosphate, pH 7.2-7.5.
 - **DTNB (Ellman's Reagent) Solution:** 4 mg/mL in the reaction buffer.
 - **Thiol Standard:** A solution of known concentration of L-cysteine in the reaction buffer.
 - **DSPE-PEG6-Mal Sample Solution.**

- Procedure: a. Prepare a standard curve using the L-cysteine solution. b. React a known concentration of the **DSPE-PEG6-Mal** sample with a known excess of L-cysteine for 30 minutes at room temperature. c. Add the DTNB solution to both the standards and the reaction samples. d. Measure the absorbance at 412 nm using a spectrophotometer. e. The amount of unreacted thiol in the sample is determined from the standard curve. The amount of active maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Stability and Storage

DSPE-PEG-maleimide compounds are susceptible to hydrolysis of the maleimide ring, especially at pH values above 7.5 and at elevated temperatures. Hydrolysis results in a ring-opened, non-reactive maleamic acid, rendering the lipid incapable of conjugating to thiol-containing molecules. Therefore, proper storage and handling are crucial.

- Storage: Store **DSPE-PEG6-Mal** at -20°C in a desiccated environment.
- Handling: For conjugation reactions, it is recommended to prepare fresh solutions of **DSPE-PEG6-Mal**. Avoid repeated freeze-thaw cycles. The reaction with thiols should be performed at a pH between 6.5 and 7.5 to ensure the stability of the maleimide group while allowing for efficient reaction with the thiol.

Forced degradation studies, which involve exposing the compound to harsh conditions such as high and low pH, high temperature, and oxidative stress, can be performed to identify potential degradation products and pathways.

Applications in Drug Delivery

The primary application of **DSPE-PEG6-Mal** is in the surface functionalization of lipid-based nanoparticles for targeted drug delivery. The DSPE portion of the molecule anchors it within the lipid bilayer of a liposome or other lipid nanoparticle, while the PEG chain provides a "stealth" shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal maleimide group allows for the covalent attachment of targeting ligands.

Liposome Formulation

Experimental Protocol (Thin-Film Hydration Method):

- **Lipid Film Formation:** Dissolve **DSPE-PEG6-Mal** along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.
- **Hydration:** Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).
- **Size Reduction:** Extrude the MLV suspension through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Bioconjugation of Thiol-Containing Ligands

Experimental Protocol:

- **Prepare the Ligand:** Ensure the targeting ligand (e.g., a peptide containing a cysteine residue) has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like dithiothreitol (DTT) and subsequently remove the DTT by dialysis or size-exclusion chromatography.
- **Conjugation Reaction:** Mix the pre-formed liposomes containing **DSPE-PEG6-Mal** with the thiol-containing ligand in a reaction buffer at pH 6.5-7.5. The reaction is typically carried out at room temperature for several hours or overnight.
- **Purification:** Remove the unreacted ligand and other impurities by size-exclusion chromatography or dialysis.
- **Characterization:** Confirm the successful conjugation by methods such as SDS-PAGE, HPLC, or by quantifying the remaining free thiols using Ellman's assay.

Visualizing the Workflow and Signaling

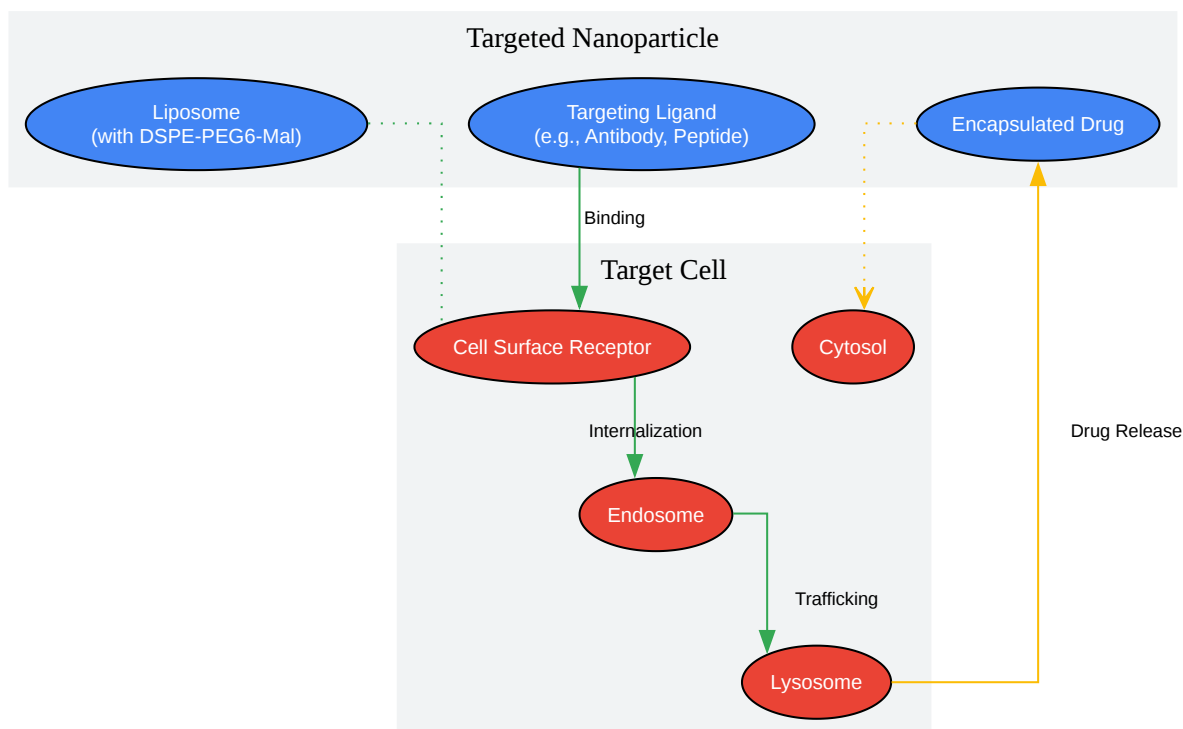
Quality Control Workflow for DSPE-PEG6-Mal



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Caption: Quality control workflow for **DSPE-PEG6-Mal**.

Signaling Pathway for Targeted Drug Delivery



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Caption: Targeted drug delivery via ligand-functionalized liposomes.

Conclusion

DSPE-PEG6-Mal is an indispensable tool in the field of targeted drug delivery. A thorough understanding of its commercial sources, purity, and appropriate handling and characterization is essential for the development of robust and effective nanomedicines. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working with this versatile lipid-PEG conjugate. For the most accurate and lot-specific information, it is always recommended to consult the technical data sheets and Certificates of Analysis provided by the commercial suppliers.

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